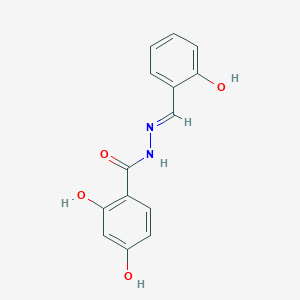![molecular formula C18H17Cl2N3O2S2 B12019773 N-(3,4-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 618427-83-1](/img/structure/B12019773.png)
N-(3,4-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothiéno[2,3-d]pyrimidin-2-yl)thio)acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un groupe dichlorophényle, un fragment thiéno[2,3-d]pyrimidin-2-yl et une liaison acétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(3,4-Dichlorophényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothiéno[2,3-d]pyrimidin-2-yl)thio)acétamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la formation initiale de l'intermédiaire thiéno[2,3-d]pyrimidin-2-yl, suivie de sa réaction avec le groupe dichlorophényle et la formation subséquente de l'acétamide. Les conditions de réaction nécessitent souvent des catalyseurs spécifiques, des solvants et des températures contrôlées pour assurer un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs discontinus à grande échelle avec un contrôle précis des paramètres de réaction. L'utilisation de systèmes automatisés pour la surveillance et l'ajustement des conditions de réaction peut améliorer l'efficacité et la cohérence. En outre, des techniques de purification telles que la recristallisation ou la chromatographie sont employées pour obtenir le produit final avec les spécifications souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
N-(3,4-Dichlorophényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothiéno[2,3-d]pyrimidin-2-yl)thio)acétamide peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé dans des conditions spécifiques pour former les sulfoxydes ou sulfones correspondants.
Réduction: Les réactions de réduction peuvent convertir certains groupes fonctionnels au sein de la molécule en leurs formes réduites correspondantes.
Substitution: Le composé peut participer à des réactions de substitution nucléophile ou électrophile, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions communs
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour faciliter les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
N-(3,4-Dichlorophényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothiéno[2,3-d]pyrimidin-2-yl)thio)acétamide présente plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie: Le composé peut être utilisé dans des dosages biochimiques pour étudier les interactions enzymatiques et l'inhibition.
Médecine: Les applications thérapeutiques potentielles comprennent son utilisation comme composé de tête pour le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie: Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel N-(3,4-Dichlorophényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothiéno[2,3-d]pyrimidin-2-yl)thio)acétamide exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à une modulation des voies biologiques. Les voies et les interactions moléculaires exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-(3,4-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(3,4-Dichlorophényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothiéno[2,3-d]pyrimidin-2-yl)thio)acétamide: peut être comparé à d'autres dérivés de thiéno[2,3-d]pyrimidine, tels que:
Unicité
L'unicité de N-(3,4-Dichlorophényl)-2-((3-éthyl-5,6-diméthyl-4-oxo-3,4-dihydrothiéno[2,3-d]pyrimidin-2-yl)thio)acétamide réside dans ses caractéristiques structurales spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
618427-83-1 |
|---|---|
Formule moléculaire |
C18H17Cl2N3O2S2 |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17Cl2N3O2S2/c1-4-23-17(25)15-9(2)10(3)27-16(15)22-18(23)26-8-14(24)21-11-5-6-12(19)13(20)7-11/h5-7H,4,8H2,1-3H3,(H,21,24) |
Clé InChI |
VSDYXBIPCKANDF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)SC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12019693.png)




![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12019717.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019719.png)


![2-({5-[(3,4-Dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12019734.png)
![Isobutyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12019743.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12019747.png)
![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019766.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019781.png)
